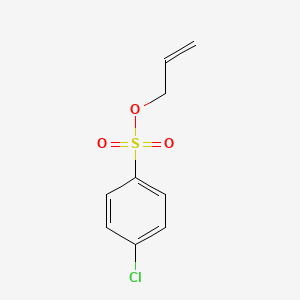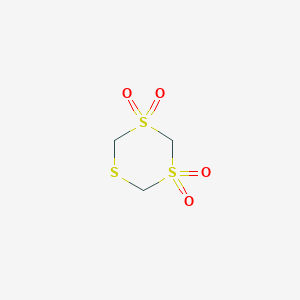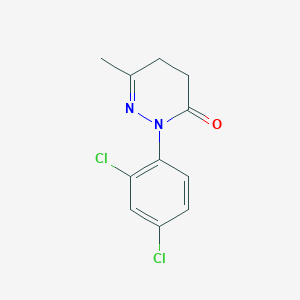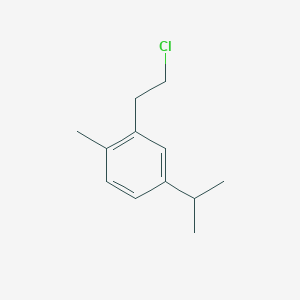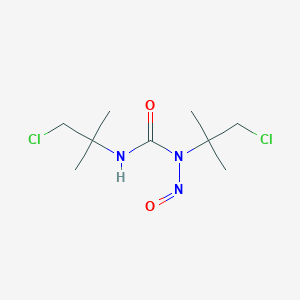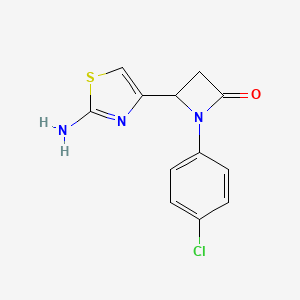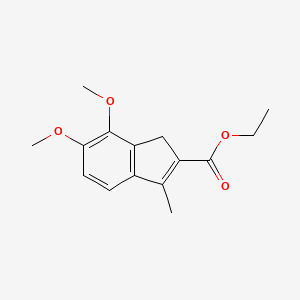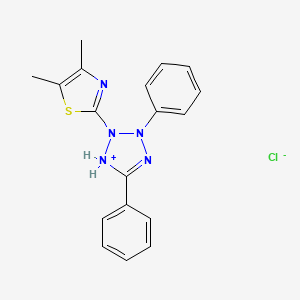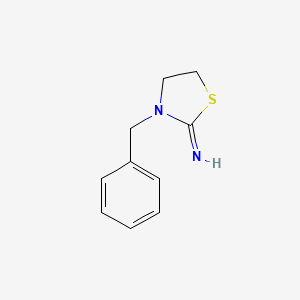![molecular formula C7H4Cl4 B14722439 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 5450-91-9](/img/structure/B14722439.png)
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachlorobicyclo[221]hepta-2,5-diene is a chlorinated derivative of norbornadiene, a bicyclic hydrocarbon This compound is known for its unique structure, which includes a bicyclo[221]heptadiene framework with four chlorine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the chlorination of norbornadiene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. This would require careful control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to partially or fully dechlorinated products .
Applications De Recherche Scientifique
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: Another chlorinated norbornadiene derivative with six chlorine atoms.
2,5-Norbornadiene: The parent hydrocarbon without chlorine atoms.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A complex with rhodium used in catalysis.
Uniqueness: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to other chlorinated norbornadiene derivatives. Its four chlorine atoms make it a versatile intermediate for further chemical transformations .
Propriétés
Numéro CAS |
5450-91-9 |
|---|---|
Formule moléculaire |
C7H4Cl4 |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
1,2,3,4-tetrachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H4Cl4/c8-4-5(9)7(11)2-1-6(4,10)3-7/h1-2H,3H2 |
Clé InChI |
MWJWIRZWMHYHBH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C=CC1(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


